molecular formula C25H27N3O4S B2590950 3-methoxy-N-(4-(4-phenylpiperazine-1-carbonyl)benzyl)benzenesulfonamide CAS No. 690245-63-7

3-methoxy-N-(4-(4-phenylpiperazine-1-carbonyl)benzyl)benzenesulfonamide

Cat. No. B2590950
CAS RN: 690245-63-7
M. Wt: 465.57
InChI Key: AEXGSBAAWWQLDS-UHFFFAOYSA-N
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Description

“3-methoxy-N-(4-(4-phenylpiperazine-1-carbonyl)benzyl)benzenesulfonamide” is a chemical compound with the molecular formula C25H27N3O4S . It has an average mass of 465.565 Da and a monoisotopic mass of 465.172241 Da .


Synthesis Analysis

The synthesis of similar compounds involves the reductive amination of a precursor molecule with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . Another method includes the cyclization of 1,2-diamine derivatives with sulfonium salts .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring attached to a phenyl group, a carbonyl group, a benzyl group, and a benzenesulfonamide group . The exact structure can be determined using techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .

Scientific Research Applications

Photodynamic Therapy Applications

  • Zinc Phthalocyanine Derivatives : A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives, including benzenesulfonamide groups. These compounds show potential as Type II photosensitizers in photodynamic therapy for cancer treatment, owing to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Bioactivity and Antifungal Applications

  • Antifungal Screening : Gupta and Halve (2015) synthesized novel benzenesulfonamide derivatives and evaluated their antifungal activities, demonstrating potent effects against Aspergillus niger and Aspergillus flavus (Gupta & Halve, 2015).

  • Antibacterial Agents : Abbasi et al. (2019) synthesized a series of benzenesulfonamides and tested their biofilm inhibitory action on Escherichia coli, identifying compounds as effective bacterial strain inhibitors (Abbasi et al., 2019).

Synthesis and Structural Studies

  • Crystal Structures : Rodrigues et al. (2015) investigated the crystal structures of methoxy-N-substituted benzenesulfonamides, revealing insights into their supramolecular architecture and intermolecular interactions (Rodrigues et al., 2015).

  • Synthesis of Derivatives : Zareef et al. (2007) synthesized novel benzenesulfonamides with the 1,3,4-oxadiazole moiety and evaluated their anti-HIV and antifungal activities, contributing to biochemical and therapeutic research (Zareef et al., 2007).

  • Photophysicochemical Properties : Öncül, Öztürk, and Pişkin (2022) explored the photophysical and photochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units, highlighting its potential in photodynamic therapy (Öncül, Öztürk, & Pişkin, 2022).

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities, such as its antimicrobial properties . Additionally, the development of novel synthetic routes and the study of its mechanism of action could also be areas of future research .

properties

IUPAC Name

3-methoxy-N-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c1-32-23-8-5-9-24(18-23)33(30,31)26-19-20-10-12-21(13-11-20)25(29)28-16-14-27(15-17-28)22-6-3-2-4-7-22/h2-13,18,26H,14-17,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXGSBAAWWQLDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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